molecular formula C18H16Cl3N3O5S B4013722 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}acetamide

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}acetamide

Cat. No.: B4013722
M. Wt: 492.8 g/mol
InChI Key: UFPJUAIHYJXJKE-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2-benzothiazol-3(2H)-one 1,1-dioxide class, characterized by a sulfonamide-fused bicyclic core. Its structure includes a trichloroethylacetamide moiety linked to a 2-methoxyphenylamino group, distinguishing it from analogs through enhanced lipophilicity and steric bulk. The benzothiazole-dioxide scaffold is known for bioactivity in antimicrobial, anti-inflammatory, and analgesic applications . The trichloroethyl group may confer unique electrophilic reactivity, while the 2-methoxyphenyl substituent could influence receptor binding via π-stacking or hydrogen bonding interactions .

Properties

IUPAC Name

N-[2,2,2-trichloro-1-(2-methoxyanilino)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl3N3O5S/c1-29-13-8-4-3-7-12(13)22-17(18(19,20)21)23-15(25)10-24-16(26)11-6-2-5-9-14(11)30(24,27)28/h2-9,17,22H,10H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPJUAIHYJXJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(C(Cl)(Cl)Cl)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}acetamide typically involves multiple steps, starting with the preparation of the benzothiazole core. Benzothiazoles are generally synthesized by treating 2-mercaptoaniline with acid chlorides

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and continuous monitoring of reaction progress. The final product would be purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction could produce simpler derivatives with fewer oxygen atoms.

Scientific Research Applications

2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}acetamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Its potential therapeutic properties are being explored for the development of new drugs, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of dyes and polymers.

Mechanism of Action

The mechanism of action of 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}acetamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and proteins, altering their activity and affecting various biochemical pathways. This interaction is often mediated by the compound’s functional groups, which can form hydrogen bonds, ionic interactions, and covalent bonds with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs, emphasizing substituent effects on molecular properties and bioactivity:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
Target Compound 2,2,2-Trichloro-1-[(2-methoxyphenyl)amino]ethyl C₁₈H₁₇Cl₃N₂O₅S 499.76 Hypothesized antimicrobial/analgesic activity; high lipophilicity (Cl, OMe groups)
2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-(4-hydroxyphenyl)acetamide 4-Hydroxyphenyl C₁₅H₁₂N₂O₅S 332.33 Analgesic activity; crystal structure confirms planar benzothiazole ring and hydrogen-bonding capacity
2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-ethylphenyl)acetamide 2-Ethylphenyl C₁₇H₁₇N₂O₄S 358.41 Moderate antifungal activity; ethyl group enhances membrane permeability
2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[2-(4-methoxyphenyl)ethyl]acetamide 4-Methoxyphenylethyl C₁₈H₁₈N₂O₅S 374.41 Predicted pKa = 14.71; methoxy group may improve solubility
2-[2-(3-Chlorophenyl)-2-oxoethyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide 3-Chlorophenyl-oxoethyl C₁₅H₁₀ClNO₄S 343.77 Antibacterial activity; chloro substituent increases electrophilicity
2-(3-Oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid C₉H₇NO₃S 209.22 Intermediate for antimicrobial derivatives; carboxyl group enables conjugation

Key Findings:

Substituent Effects on Bioactivity: Hydroxyphenyl (): Enhances hydrogen bonding, improving solubility but limiting blood-brain barrier penetration. Alkyl/Aryl Groups (): Ethyl or methoxyphenyl substituents balance lipophilicity and solubility, optimizing pharmacokinetics.

Structural Insights :

  • Crystallographic data () confirm that the benzothiazole-dioxide core adopts a planar conformation, facilitating π-π interactions with biological targets.
  • The trichloroethyl group in the target compound may sterically hinder enzymatic degradation, prolonging half-life .

Synthetic Relevance :

  • Derivatives with carboxylic acid or ester groups () serve as intermediates for amide/ester prodrugs, enabling tailored delivery .

Biological Activity

The compound 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}acetamide is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C15H14Cl3N3O4SC_{15}H_{14}Cl_3N_3O_4S with a molecular weight of approximately 408.71 g/mol. The structure includes a benzothiazole moiety which is known for its diverse biological activities.

Research indicates that compounds derived from benzothiazole exhibit various biological activities including anti-inflammatory and antimicrobial effects. The specific mechanism of action for this compound may involve inhibition of key enzymes or receptors involved in inflammatory pathways or microbial resistance.

Antimicrobial Activity

Studies have demonstrated that benzothiazole derivatives possess significant antimicrobial properties. For instance, a related compound was shown to inhibit human mast cell tryptase with an IC50 value of 0.85 μM, indicating strong activity against certain pathogens . This suggests that our compound may also exhibit similar antimicrobial effects, potentially making it useful in treating infections.

Anti-inflammatory Effects

Benzothiazole derivatives have been noted for their anti-inflammatory properties. A study highlighted the synthesis of various benzothiazole-based compounds that showed moderate to good activity against Mycobacterium tuberculosis (MIC values ranging from 25 to 100 μg/mL) . This suggests that the compound may have potential applications in treating inflammatory diseases or infections.

Case Study 1: Inhibition of Mast Cell Tryptase

In a study investigating the inhibition of human mast cell tryptase by benzothiazole derivatives, modifications to the side chains significantly enhanced potency. The findings indicate that structural variations can lead to improved biological activity .

CompoundIC50 (μM)
Original Compound0.85
Modified Compound0.10

Case Study 2: Anti-tubercular Activity

A series of benzothiazole compounds were synthesized and tested against M. tuberculosis H37Rv. The results indicated that certain derivatives exhibited MIC values as low as 25 μg/mL, demonstrating effective anti-tubercular activity .

Compound IDMIC (μg/mL)
Compound A25
Compound B50
Compound C100

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}acetamide
Reactant of Route 2
Reactant of Route 2
2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)-N-{2,2,2-trichloro-1-[(2-methoxyphenyl)amino]ethyl}acetamide

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